molecular formula C7H11N3O B1484136 6-(Ethoxymethyl)pyrimidin-4-amine CAS No. 2090400-74-9

6-(Ethoxymethyl)pyrimidin-4-amine

Cat. No.: B1484136
CAS No.: 2090400-74-9
M. Wt: 153.18 g/mol
InChI Key: SYTXLEFNOOIUDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 6-(Ethoxymethyl)pyrimidin-4-amine, there are studies on the synthesis of related pyrimidine derivatives. For instance, one study discusses the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . Another study discusses the synthesis of 4,6-diarylpyrimidin-2-amine derivatives .

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

Compounds structurally related to 6-(Ethoxymethyl)pyrimidin-4-amine have been used as precursors in the synthesis of a variety of heterocyclic compounds. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a compound with a functional group similar to that in this compound, has been utilized to synthesize pyrazoles and pyrimidines displaying broad biological activities against bacteria, filamentous fungi, and tumor cells, highlighting their potential in drug discovery and development (Černuchová et al., 2005).

Antifungal and Antibacterial Applications

Research into derivatives of pyrimidin-amine compounds has identified their significant antifungal effects. A study on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives demonstrated potent antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting these compounds' effectiveness in addressing fungal infections (Jafar et al., 2017).

Advancements in Heterocyclic Compound Synthesis

Innovations in the synthesis of heterocyclic compounds involving pyrimidin-amine frameworks have led to the development of novel structures with diverse potential applications. For example, microwave-mediated synthesis under solvent-free conditions has been explored to create pyrimido[1,2-a]pyrimidines, a process that underscores the evolving methodologies in chemical synthesis aimed at more efficient and environmentally friendly reactions (Eynde et al., 2001).

Structural and Chemical Reactivity Studies

Detailed structural and reactivity studies of pyrimidin-amine derivatives have been conducted to understand their properties better and to explore their potential applications further. For example, crystal structure and DFT studies of a specific pyrimidin-2-amine compound revealed insights into its molecular conformation and potential chemical reactivity, aiding in the design of compounds with desired biological activities (Murugavel et al., 2014).

Future Directions

Pyrimidinamine derivatives, which include 6-(Ethoxymethyl)pyrimidin-4-amine, are considered promising compounds due to their outstanding activity and unique mode of action . They are being explored for various applications, including as potential fungicides and as potential anticancer agents .

Biochemical Analysis

Biochemical Properties

6-(Ethoxymethyl)pyrimidin-4-amine is involved in several biochemical reactions, primarily due to its structural similarity to naturally occurring pyrimidines. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate. This interaction inhibits the enzyme’s activity, leading to a decrease in thymidine monophosphate production, which is essential for DNA synthesis and repair .

Additionally, this compound interacts with dihydrofolate reductase, an enzyme that reduces dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. By inhibiting dihydrofolate reductase, this compound disrupts the folate cycle, leading to reduced nucleotide synthesis and impaired cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In rapidly dividing cells, such as cancer cells, this compound inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The inhibition of thymidylate synthase and dihydrofolate reductase disrupts the nucleotide pool balance, causing DNA damage and activation of cell death pathways .

In normal cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the p53 pathway, a crucial regulator of the cell cycle and apoptosis, in response to DNA damage. This activation leads to the transcription of genes involved in cell cycle arrest and apoptosis, such as p21 and Bax .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with key enzymes and biomolecules. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to thymidine monophosphate. This inhibition leads to a decrease in thymidine monophosphate levels, impairing DNA synthesis and repair .

Similarly, this compound binds to dihydrofolate reductase, inhibiting its activity and disrupting the folate cycle. This inhibition reduces the availability of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, leading to impaired nucleotide synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments. The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function .

Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause sustained inhibition of DNA synthesis and repair, leading to chronic cell cycle arrest and apoptosis. These long-term effects can result in significant changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit rapidly dividing cells, such as cancer cells, with minimal effects on normal cells. At high doses, this compound can cause toxicity and adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity .

Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve significant inhibition of tumor growth. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effects but instead increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and folate metabolism. The compound inhibits thymidylate synthase and dihydrofolate reductase, leading to disruptions in the synthesis of thymidine monophosphate and tetrahydrofolate, respectively. These disruptions affect the overall nucleotide pool balance and impair DNA synthesis and repair .

Additionally, this compound can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in nucleotide and folate metabolism. These changes can have downstream effects on cellular processes, including cell proliferation, gene expression, and metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to transport proteins or other biomolecules, influencing its localization and accumulation .

The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound can accumulate in rapidly dividing tissues, such as tumors, due to its selective inhibition of nucleotide synthesis and DNA repair .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific biomolecules and targeting signals. The compound can localize to the nucleus, where it exerts its effects on DNA synthesis and repair by inhibiting thymidylate synthase and dihydrofolate reductase. Additionally, this compound can localize to other cellular compartments, such as the cytoplasm, where it may interact with other enzymes and proteins involved in nucleotide and folate metabolism .

Post-translational modifications, such as phosphorylation or acetylation, can also influence the subcellular localization and activity of this compound. These modifications can alter the compound’s binding affinity for specific biomolecules or targeting signals, directing it to specific cellular compartments or organelles .

Properties

IUPAC Name

6-(ethoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTXLEFNOOIUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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